2-Methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
CAS No.: 6046-15-7
Cat. No.: VC10257871
Molecular Formula: C24H31NO5
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6046-15-7 |
|---|---|
| Molecular Formula | C24H31NO5 |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 2-methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C24H31NO5/c1-6-29-17-9-7-16(8-10-17)21-20(23(27)30-12-11-28-5)15(2)25-18-13-24(3,4)14-19(26)22(18)21/h7-10,21,25H,6,11-14H2,1-5H3 |
| Standard InChI Key | SVZXGNUAPYDUBS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC)C |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name 2-methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate reflects its intricate architecture. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 6046-15-7 |
| Molecular Formula | C24H31NO5 |
| Molecular Weight | 413.5 g/mol |
| SMILES | CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC)C |
| InChI Key | SVZXGNUAPYDUBS-UHFFFAOYSA-N |
| PubChem CID | 2882363 |
The molecule integrates a tetrahydroquinoline scaffold substituted with a 4-ethoxyphenyl group at position 4, methyl groups at positions 2 and 7, and a 2-methoxyethyl ester at position 3. The ethoxy and methoxy groups enhance lipophilicity, potentially influencing membrane permeability and target binding .
Spectroscopic and Computational Data
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound are unavailable, analogous tetrahydroquinoline derivatives exhibit characteristic signals:
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¹H NMR: Methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.3 ppm), and carbonyl resonances (δ 170–175 ppm).
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IR: Stretching vibrations for ester C=O (~1,720 cm⁻¹) and ketone C=O (~1,680 cm⁻¹) .
Computational modeling predicts a planar quinoline ring system with the 4-ethoxyphenyl group adopting a perpendicular orientation to minimize steric hindrance.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of 2-methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate likely follows a multi-step protocol common to tetrahydroquinoline derivatives:
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Cyclocondensation: Reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate yields the tetrahydroquinoline core.
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Esterification: Introduction of the 2-methoxyethyl group via nucleophilic acyl substitution using 2-methoxyethanol under acidic conditions.
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Purification: Recrystallization or column chromatography to isolate the product.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring proper substitution at position 4 without side reactions.
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Steric Effects: Managing bulk from the 2,7,7-trimethyl groups during cyclization.
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Yield Improvement: Pilot studies on similar compounds report yields of 30–45%, necessitating catalyst optimization (e.g., using p-toluenesulfonic acid).
Biological Activities and Mechanisms
Anticancer Activity
Preliminary data from analogs suggest:
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Cytotoxicity: IC50 values of 10–50 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
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Apoptosis Induction: Activation of caspase-3 and PARP cleavage in treated cells .
The tetrahydroquinoline core may intercalate DNA or inhibit topoisomerase II, though mechanistic validation is required.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s structural features align with drug candidates targeting:
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Infectious Diseases: As a broad-spectrum antimicrobial agent.
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Oncology: For combinatorial therapies with existing chemotherapeutics.
Material Science
Functionalized tetrahydroquinolines serve as:
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Fluorescent Probes: Due to aromatic π-systems.
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Polymer Additives: Enhancing thermal stability in resins.
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